molecular formula C9H18ClNO2 B072878 Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride CAS No. 1127-99-7

Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride

Cat. No.: B072878
CAS No.: 1127-99-7
M. Wt: 207.7 g/mol
InChI Key: XMQSOBPCWYVZSW-WLYNEOFISA-N
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Description

Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is commonly used in research and industrial applications due to its unique chemical properties. The compound appears as a white to off-white crystalline powder and is known for its stability and reactivity under various conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

A practical method for the large-scale preparation of optically pure ethyl cis-2-amino-1-cyclohexanecarboxylate involves the reductive amination of 2-oxo-cyclohexanecarboxylate with a chiral α-methylbenzylamine. The major diastereomer is isolated in optically pure form by a simple and efficient crystallization as its HBr salt . This method is favored for its simplicity and efficiency in producing high-purity compounds.

Industrial Production Methods

Industrial production of ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride typically follows the same synthetic route as laboratory preparation but on a larger scale. The process involves the use of large reactors and crystallizers to handle the increased volume of reactants and products. The conditions are carefully controlled to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various oxides, reduced amine derivatives, and substituted cyclohexane carboxylates. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl trans-2-amino-1-cyclohexanecarboxylate hydrochloride
  • Methyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride
  • Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrobromide

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications where stereochemistry plays a crucial role, such as in the synthesis of chiral drugs and in studies of enzyme-substrate interactions .

Properties

IUPAC Name

ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQSOBPCWYVZSW-WLYNEOFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCC[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1127-99-7, 180979-17-3
Record name Cyclohexanecarboxylic acid, 2-amino-, ethyl ester, hydrochloride (1:1), (1R,2S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1127-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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